Hydroxystearyl cetyl ether
Description
Significance of Alkyl Ethers in Advanced Materials Science
Alkyl ethers, particularly those with long alkyl chains, are a significant class of organic compounds in advanced materials science. Their utility stems from their unique molecular structure, which typically includes a flexible ether linkage and hydrophobic alkyl groups. This combination of features allows for the design of materials with tailored properties.
In polymer science, long-chain alkyl ethers are utilized as monomers for polymerization reactions, leading to the formation of polyethers with distinct characteristics. For instance, long-chain alkyl glycidyl (B131873) ethers can be polymerized to create amphiphilic block copolymers. nih.govresearchgate.netd-nb.info These polymers, which possess both hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form micelles or hydrogels. nih.govresearchgate.netd-nb.inforsc.org This behavior is crucial for applications in drug delivery systems, where the hydrophobic core can encapsulate therapeutic agents, and the hydrophilic shell provides biocompatibility and stability in aqueous environments. d-nb.inforsc.org
The incorporation of long alkyl chains into polymer backbones allows for precise control over the material's physical properties, such as its thermal behavior and solubility. researchgate.netd-nb.info By adjusting the length of the alkyl chains, researchers can tailor the melting points and the hydrophobic-hydrophilic balance of the resulting polymers. rsc.org This tunability is highly desirable for the development of "smart" materials that respond to external stimuli like temperature. researchgate.net
Furthermore, the hydrophobic nature of long-chain alkyl ethers makes them valuable components in the development of superhydrophobic surfaces and coatings. These materials have applications in oil-water separation and self-cleaning surfaces. The presence of long alkyl chains can create a brush-like architecture on a polymer surface, significantly enhancing its hydrophobicity.
Scope and Objectives of Academic Inquiry for Hydroxystearyl Cetyl Ether
While extensive research on a wide range of long-chain alkyl ethers is well-documented, the academic inquiry specifically into this compound is still an emerging field. The primary objectives of research into this compound are to fully characterize its physicochemical properties, explore its potential as a monomer or functional additive in polymer synthesis, and evaluate its performance in various material science applications.
A key area of investigation is the synthesis and polymerization of this compound to create novel polymers. Researchers are interested in understanding how the branched structure and the presence of a hydroxyl group in this specific ether influence the properties of the resulting polymers, such as their crystallinity, thermal stability, and mechanical strength.
Another objective is to explore its potential in applications where long-chain alkyl ethers have already shown promise. This includes its use in the formulation of advanced coatings, lubricants, and specialty surfactants. The unique structure of this compound, with its C16 and C18 chains, suggests it may offer advantages in terms of film formation and interfacial properties.
The table below outlines the key physicochemical properties of this compound that are central to the ongoing academic inquiry.
| Property | Value | Source |
| Molecular Formula | C34H70O2 | chemspider.com |
| IUPAC Name | 1-(Hexadecyloxy)-2-octadecanol | thegoodscentscompany.comchemspider.com |
| Molecular Weight | 510.93 g/mol | thegoodscentscompany.com |
| Water Solubility | 1.35e-009 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |
| XlogP3-AA | 15.50 (estimated) | thegoodscentscompany.com |
Historical Context of Related Ether Chemistry Developments
The study of ethers has a rich history that dates back to the 16th century. The synthesis of diethyl ether in the 1500s marked an early milestone in organic chemistry. However, it was not until the 19th century that the systematic study of ethers and their chemical properties began to take shape.
A pivotal development in ether synthesis was the Williamson ether synthesis, developed in the 1850s. This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, provided a versatile and reliable method for preparing a wide variety of ethers. This breakthrough opened the door for the synthesis of more complex ether structures and expanded the scope of their applications.
In the realm of polymer chemistry, the development of ring-opening polymerization of cyclic ethers, such as ethylene oxide, in the mid-20th century was a significant advancement. This allowed for the synthesis of polyethers with controlled molecular weights and structures, leading to the development of important materials like polyethylene (B3416737) glycol (PEG).
The exploration of long-chain alkyl ethers in materials science is a more recent development, driven by the demand for advanced materials with tailored properties. The ability to incorporate long hydrophobic chains into polymer structures has enabled the creation of a new generation of functional polymers with applications in biomedicine, electronics, and specialty coatings. The study of this compound builds upon this long history of ether chemistry, aiming to leverage the unique structural features of this molecule for the development of new and innovative materials.
Structure
2D Structure
Properties
CAS No. |
78509-74-7 |
|---|---|
Molecular Formula |
C34H70O2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
1-hexadecoxyoctadecan-2-ol |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(35)33-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI Key |
DGCGMZBRNYIXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Synthetic Methodologies for Hydroxystearyl Cetyl Ether and Analogues
Established Etherification Routes in Organic Synthesis
The formation of the ether linkage in hydroxystearyl cetyl ether involves the reaction of a hydroxyl group from one precursor with a suitable leaving group on the other. The two primary methods discussed here offer different approaches to achieving this transformation.
Williamson Ether Synthesis and its Mechanistic Considerations
The Williamson ether synthesis is a widely utilized and versatile method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com Developed by Alexander Williamson in 1850, this reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgtestbook.com In the context of synthesizing this compound, one of the long-chain alcohols (hydroxystearyl alcohol or cetyl alcohol) would be converted to an alkoxide, which then acts as a nucleophile.
The first step in the Williamson synthesis is the deprotonation of an alcohol to form a more nucleophilic alkoxide ion. byjus.comcareers360.com This is typically achieved by reacting the alcohol with a strong base. Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH). careers360.commasterorganicchemistry.com These hydrides readily react with the alcohol to generate the corresponding sodium or potassium alkoxide and hydrogen gas, which bubbles out of the reaction mixture. masterorganicchemistry.com
For the synthesis of this compound, either hydroxystearyl alcohol or cetyl alcohol can be deprotonated. The choice often depends on the desired synthetic strategy and the nature of the other reactant. The resulting alkoxide is a potent nucleophile, ready to attack an electrophilic carbon atom.
Table 1: Common Bases for Alkoxide Generation
| Base | Formula | Key Characteristics |
|---|---|---|
| Sodium Hydride | NaH | Strong, non-nucleophilic base; reaction with alcohol produces H₂ gas. masterorganicchemistry.comlibretexts.org |
| Potassium Hydride | KH | Similar to NaH, but can be more reactive. masterorganicchemistry.com |
| Sodium Metal | Na | Reacts with alcohols to form alkoxides and H₂ gas. |
The second component in the Williamson synthesis is an alkyl halide, which serves as the electrophile. masterorganicchemistry.com The reaction proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide performs a backside attack on the carbon atom bonded to the halogen. wikipedia.org This concerted mechanism involves the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-halogen bond. wikipedia.orgbyjus.com
For this reaction to be efficient, the alkyl halide should be primary or, to a lesser extent, secondary. wikipedia.orgbyjus.com Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination (E2) reactions in the presence of a strong base like an alkoxide, leading to the formation of alkenes instead of ethers. wikipedia.orgmasterorganicchemistry.com Therefore, to synthesize this compound, the less sterically hindered of the two long-chain components should ideally be the alkyl halide. For instance, reacting cetyl alkoxide with hydroxystearyl halide or hydroxystearyl alkoxide with cetyl halide would both be viable, provided the halide is on a primary carbon.
While the classical Williamson synthesis is robust, industrial applications often seek more "green" and cost-effective methods. acs.orgresearchgate.net This has led to the development of catalytic approaches. One such advancement is the catalytic Williamson ether synthesis (CWES), which can utilize less reactive alkylating agents like alcohols at high temperatures (above 300 °C). acs.orgresearchgate.net In these processes, a catalyst facilitates the etherification, potentially avoiding the need for stoichiometric amounts of strong base and the production of salt byproducts. acs.orgresearchgate.net Phase transfer catalysis is another technique employed in industrial synthesis to facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide, often leading to higher yields and milder reaction conditions. byjus.comnumberanalytics.com For the synthesis of long-chain ethers like this compound, such catalytic methods can improve efficiency and sustainability. researchgate.netresearchgate.net
Alkoxymercuration-Demercuration for Ether Formation
An alternative to the Williamson synthesis for preparing ethers from alkenes is the alkoxymercuration-demercuration reaction. fiveable.mebyjus.com This two-step process allows for the Markovnikov addition of an alcohol to a double bond, yielding an ether. byjus.comlibretexts.org This method is particularly useful because it avoids the carbocation rearrangements that can occur in acid-catalyzed additions of alcohols to alkenes. byjus.comlibretexts.org
To synthesize an analogue of this compound using this method, one of the long-chain components would need to possess a terminal double bond (an alkene).
The alkoxymercuration step involves the reaction of an alkene with an alcohol in the presence of a mercury(II) salt, such as mercuric acetate (B1210297) [Hg(OAc)₂] or mercuric trifluoroacetate (B77799) [Hg(O₂CCF₃)₂]. byjus.comlibretexts.org The reaction proceeds via an electrophilic attack of the mercury species on the alkene, forming a bridged mercurinium ion intermediate. libretexts.orgjove.com The alcohol then acts as a nucleophile and attacks the more substituted carbon of this cyclic intermediate, leading to the Markovnikov regioselectivity. byjus.comlibretexts.orgjove.com This means the alkoxy group (-OR) from the alcohol adds to the carbon atom of the double bond that has more alkyl substituents.
The subsequent demercuration step involves the reduction of the organomercury intermediate with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury with a hydrogen atom. byjus.comlibretexts.org
From a stereochemical perspective, the alkoxymercuration-demercuration reaction is characterized by anti-addition. byjus.comlibretexts.org The alkoxy group and the mercury atom add to opposite faces of the double bond. The subsequent replacement of mercury by hydrogen in the demercuration step is generally not stereospecific and can result in a mixture of stereoisomers if a new chiral center is formed. chemistrysteps.com
Table 2: Comparison of Ether Synthesis Methods
| Feature | Williamson Ether Synthesis | Alkoxymercuration-Demercuration |
|---|---|---|
| Reactants | Alkoxide and Alkyl Halide wikipedia.org | Alkene and Alcohol byjus.com |
| Mechanism | S\textsubscript{N}2 wikipedia.org | Electrophilic Addition, Reduction libretexts.orgjove.com |
| Key Intermediate | Transition State wikipedia.org | Mercurinium Ion libretexts.org |
| Regioselectivity | Not applicable | Markovnikov Addition byjus.com |
| Stereochemistry | Inversion at electrophilic carbon masterorganicchemistry.com | Anti-addition across the double bond libretexts.org |
| Limitations | Steric hindrance at alkyl halide (prefers primary) wikipedia.orgmasterorganicchemistry.com | Requires an alkene precursor; uses toxic mercury reagents fiveable.me |
Direct Etherification from Aldehydes and Alcohols
More recent methodologies focus on the direct synthesis of ethers from aldehydes and alcohols, offering alternatives to the traditional Williamson synthesis. These methods often involve reductive etherification processes.
A novel approach to ether synthesis involves the formation of an oxocarbenium ion from an aldehyde and an alcohol under acidic conditions. rsc.orgmdpi.comnih.govrsc.org Typically, this would lead to the formation of an acetal. However, by introducing a phosphine (B1218219), the intermediate oxocarbenium ion can be "intercepted" to form an α-(alkoxyalkyl)phosphonium salt. rsc.orgmdpi.comnih.gov Subsequent hydrolysis of this salt yields the desired ether and a phosphine oxide, achieving a net reductive etherification without the need for hydride reagents. rsc.orgmdpi.comnih.gov
This method is characterized by its mild reaction conditions and high functional group tolerance. mdpi.comnih.gov For the synthesis of this compound, this could involve the reaction of stearaldehyde (derived from stearic acid) with cetyl alcohol in the presence of a phosphine and an acid.
The aforementioned oxocarbenium ion interception is a prime example of a hydride-free reductive etherification. rsc.orgmdpi.comnih.gov This strategy circumvents the use of often pyrophoric and expensive metal hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). sci-hub.se The development of catalytic systems that utilize molecular hydrogen (H₂) as the reductant is another significant advancement in this area. tandfonline.com For instance, a bifunctional catalyst system comprising a ruthenium/phosphine complex and a Brønsted acid can facilitate the reductive etherification of fatty acids or esters with alcohols under hydrogen pressure. tandfonline.com This approach is particularly relevant for synthesizing long-chain ethers from renewable feedstocks.
Novel Synthetic Approaches for this compound Architecture
Modern synthetic chemistry is increasingly driven by the need for efficiency, selectivity, and sustainability. These principles are being applied to the synthesis of complex ethers like this compound.
Chemo- and Regioselective Functionalization Strategies
The structure of hydroxystearyl alcohol, possessing both a primary and a secondary hydroxyl group, presents a challenge in achieving selective etherification. researchgate.net To synthesize this compound, the reaction should ideally occur exclusively at one of the hydroxyl groups, most commonly the primary one due to its lower steric hindrance.
Achieving high chemo- and regioselectivity often requires the use of specific catalysts or protecting group strategies. For example, certain catalysts can show a preference for activating benzylic or allylic alcohols over other types, a principle that can be extended to differentiating between primary and secondary alcohols in aliphatic chains. thieme-connect.com Zirconocene triflate, for instance, has been shown to selectively catalyze the etherification of benzylic alcohols in the presence of other hydroxyl groups. thieme-connect.com While not directly applicable to aliphatic systems, this demonstrates the potential of catalyst design in achieving selectivity.
Another strategy involves the temporary protection of one hydroxyl group while the other is being functionalized. However, this adds extra steps to the synthesis (protection and deprotection), which is generally undesirable from a process efficiency standpoint. osti.gov Therefore, the development of catalytic systems that can directly and selectively functionalize one hydroxyl group in the presence of another is a key area of research.
Green Chemistry Principles in Ether Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign and economically efficient. researchgate.netum.edu.mynist.gov These principles are highly relevant to the synthesis of this compound, particularly in an industrial context.
Key green chemistry considerations for ether synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. osti.gov Catalytic methods are generally superior to stoichiometric ones in this regard. osti.gov
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as fatty acids and alcohols from biomass, is a central tenet of green chemistry. osti.gov The synthesis of ethers from fatty acids, esters, and alcohols derived from biomass is a promising green alternative. osti.gov
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. um.edu.my Solvent-free reactions or the use of water or other benign solvents are preferred. nist.gov
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. um.edu.my
Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is highly encouraged as it reduces waste and improves efficiency. osti.govresearchgate.net
Interactive Data Table: Green Chemistry Metrics in Ether Synthesis
| Principle | Application in Ether Synthesis | Example |
| Atom Economy | Favoring addition reactions over substitution/elimination. | Direct reductive etherification of an aldehyde and alcohol (water is the only byproduct). |
| Renewable Feedstocks | Using fatty alcohols and acids from plant or animal sources. | Synthesis from stearic acid and cetyl alcohol, both derivable from natural fats and oils. |
| Safer Solvents | Avoiding chlorinated solvents; using water or solvent-free conditions. | Performing Williamson synthesis under phase-transfer conditions with minimal organic solvent. |
| Energy Efficiency | Using catalysts that operate at lower temperatures. | Developing catalysts for direct etherification that are active at or near room temperature. |
| Catalysis | Employing reusable solid acid or metal catalysts. | Using a solid acid catalyst for the dehydrative etherification of two alcohols. |
Polymerization-Based Synthesis of Ether-Containing Macromolecules
The synthesis of macromolecules containing ether functionalities, known as polyethers, is a significant field in polymer chemistry. These methods are fundamentally different from the synthesis of a single, small molecule like this compound. The primary route for producing polyethers is through the ring-opening polymerization (ROP) of cyclic ether monomers. rsc.org This process can be initiated through cationic or anionic mechanisms, allowing for the creation of a wide array of polymer architectures with tunable properties. rsc.orgresearchgate.net
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization is a versatile method for synthesizing polyethers from various cyclic ether monomers. researchgate.netiupac.org The tendency of a cyclic monomer to polymerize is largely dependent on its ring strain; monomers with higher ring strain, such as three-membered oxiranes (epoxides), are more reactive. researchgate.nettandfonline.com
The mechanism proceeds via initiation, propagation, and termination steps. Initiation typically involves a protonic acid or a Lewis acid that generates a cationic active center. researchgate.net This active species, an oxonium ion, is then attacked by the oxygen atom of a monomer molecule in the propagation step. tandfonline.com This nucleophilic attack opens the ring and reforms the active site at the end of the growing chain, a process known as the Active Chain End (ACE) mechanism. tandfonline.comijcce.ac.ir An alternative pathway, the Activated Monomer (AM) mechanism, can also occur, particularly when alcohols are present. researchgate.netijcce.ac.ir
Key factors influencing CROP include the monomer's ring strain and basicity, the choice of initiator, and the reaction conditions. tandfonline.com A significant side reaction in CROP is "back-biting," where the growing chain end attacks itself, leading to the formation of cyclic oligomers. tandfonline.com
Table 1: Common Monomers and Initiators in Cationic Ring-Opening Polymerization of Cyclic Ethers
| Monomer Class | Example Monomer | Ring Strain (kJ/mol) | Common Initiators |
|---|---|---|---|
| Oxiranes (3-membered) | Ethylene Oxide, Propylene Oxide | ~116 | Protonic Acids (e.g., HBF4), Lewis Acids (e.g., BF3OEt2) researchgate.nettandfonline.com |
| Oxetanes (4-membered) | Oxetane | ~106 | Lewis Acids (e.g., BF3OEt2) tandfonline.com |
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is another fundamental strategy for synthesizing polyethers, particularly for industrial-scale production of polymers like polyethylene (B3416737) oxide and polypropylene (B1209903) oxide from epoxides. researchgate.net This method often utilizes strong nucleophiles, such as alkali metal hydroxides or alkoxides, as initiators. researchgate.net
AROP is particularly effective for polymerizing strained three-membered rings (epoxides). The polymerization of less strained rings, like tetrahydrofuran, is not feasible with this method. A key advantage of AROP is its "living" nature under certain conditions, which allows for the synthesis of polymers with low polydispersity and well-defined molecular weights, as well as complex architectures like block copolymers. rsc.org For instance, amphiphilic block copolymers with a hydrophilic poly(ethylene oxide) segment and a crosslinkable poly(allyl glycidyl (B131873) ether) segment can be synthesized with narrow dispersities via living AROP. rsc.org
Recent advancements have focused on developing controlled AROP of functional epoxide monomers to create polyethers with specific pendant groups, such as carboxylic acids. figshare.comacs.org This often requires the use of protecting groups for the functional moieties to prevent side reactions under the harsh anionic conditions. acs.org
Table 2: Research Findings in Anionic Ring-Opening Polymerization of Epoxides
| Research Focus | Monomer(s) | Key Finding | Reference |
|---|---|---|---|
| Bio-based Polyethers | Isosorbide mono-epoxides | Anionic ROP produced linear polyethers with glass transition temperatures around 10–15 °C and thermal stability up to ~300 °C. rsc.org | rsc.org |
| Solid-State Polymerization | Various functional epoxides | Bulky monomers showed faster conversion in solid-state ball milling polymerization compared to solution polymerization. A correlation between monomer melting point and mechanochemical reactivity was observed. nih.gov | nih.gov |
| Functional Polyethers | 4,4-dimethyl-2-oxazoline glycidyl ether | A novel epoxide monomer with an oxazoline (B21484) protecting group allows for the controlled synthesis of polyethers with carboxylic acid pendant groups after deprotection. figshare.comacs.org | figshare.comacs.org |
Synthesis of Block Copolymers
Polymerization techniques can be adapted to create block copolymers, which consist of two or more different polymer chains linked together. Polyester-polyether block copolymers, for example, can be synthesized through a one-step approach using a bicomponent catalyst system that first facilitates the ring-opening alternating polymerization (ROAP) of an epoxide and a cyclic anhydride, followed by the homopolymerization of the excess epoxide. acs.org This allows for the creation of materials with combined properties, such as biodegradability from the polyester (B1180765) block and hydrophilicity from the polyether block. rsc.orgresearchgate.net
Degradation Mechanisms and Environmental Fate of Hydroxystearyl Cetyl Ether
Chemical Degradation Pathways
Chemical degradation involves the breakdown of a compound through abiotic processes such as hydrolysis, oxidation, and photodegradation. The inherent stability of the ether bond often makes these compounds resistant to degradation under typical environmental conditions. nih.gov
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For ethers, this involves the cleavage of the carbon-oxygen-carbon (C-O-C) bond. However, the ether linkage is generally stable, and hydrolysis is not expected to be a significant degradation pathway for hydroxystearyl cetyl ether in the typical environmental pH range. industrialchemicals.gov.au This stability is attributed to the absence of functional groups that are more readily susceptible to hydrolysis. industrialchemicals.gov.au
While stable under neutral ambient conditions, the hydrolysis of ethers can be influenced by pH and temperature, particularly under more extreme conditions not typically found in the environment. Studies on other ether compounds show that hydrolysis can be catalyzed by both acids and bases. researchgate.netoup.com
At high temperatures (above 200°C), the rate of ether hydrolysis increases significantly. acs.orgacs.org Interestingly, research on various ethers in high-temperature water has shown that the reaction does not follow the kinetics of specific acid catalysis as seen at ambient temperatures. researchgate.netacs.orgacs.org Instead, the increased thermal energy allows water molecules themselves to act as the primary protonating agent, leading to a water-catalyzed hydrolysis pathway that is faster than protonation by H+ ions at near-neutral conditions. acs.orgacs.org
The activation energy, a measure of the energy required to initiate the reaction, has been determined for the hydrolysis of some ethers under different pH conditions, as shown in the table below. usgs.gov
Interactive Data Table: Kinetic Parameters for the Hydrolysis of tert-Butyl Formate (as a model compound)
This table presents data for a model compound to illustrate the principles of pH and temperature influence on the hydrolysis of susceptible linkages.
| Hydrolysis Pathway | Rate Constant | Activation Energy (kJ/mol) |
| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10−3/(M·s) | 59 ± 4 |
| Neutral (kN) | (1.0 ± 0.2) × 10−6/s | 78 ± 5 |
| Base-Catalyzed (kB) | 1.7 ± 0.3/(M·s) | 88 ± 11 |
| Source: oup.comusgs.gov |
The molecular structure of this compound is the primary reason for its high hydrolytic stability under normal environmental conditions. industrialchemicals.gov.au The molecule consists of two long, bulky alkyl chains (stearyl and cetyl) connected by an ether bond. These long, non-polar chains provide significant steric hindrance, physically shielding the ether linkage from attacking nucleophiles like water or hydroxide (B78521) ions. Furthermore, the absence of activating functional groups near the ether bond means there are no electronic effects to weaken the C-O bonds, making cleavage difficult.
Oxidative degradation involves the reaction of a substance with an oxidizing agent. For ethers, this process can be a significant degradation pathway, often initiated by radicals or catalyzed by enzymes or metals. acs.orgnasa.gov The typical mechanism involves the oxidation of a carbon atom adjacent (in the alpha position) to the ether oxygen. nih.govnih.gov
This oxidation forms an unstable hemiacetal intermediate, which then spontaneously decomposes, cleaving the ether bond to yield an alcohol and an aldehyde or ketone. nih.govmdpi.com Fungal enzymes, such as heme-thiolate peroxygenases, are known to catalyze the H₂O₂-dependent cleavage of ethers through this mechanism. nih.gov Studies on various ethers have shown this pathway leads to products like carboxylic acids, esters, or lactones. acs.org
Interactive Data Table: Examples of Ether Oxidation
This table shows oxidation pathways for various ethers to illustrate the general mechanism.
| Original Ether | Oxidizing System | Key Products |
| Tetrahydrofuran (THF) | Fungal Peroxygenase / H₂O₂ | 4-hydroxybutanal |
| Methyl benzyl (B1604629) ethers | Fungal Peroxygenase / H₂O₂ | Benzaldehydes, Methanol (B129727) |
| Dimethyl ether (DME) | Strontium Tetraphenylimidodiphosphinate / O₂ | Carboxylic acids |
| Source: acs.orgnih.gov |
Photodegradation is the breakdown of molecules caused by the absorption of light energy, particularly ultraviolet (UV) radiation from sunlight. This process can involve the cleavage of chemical bonds. For ethers, photodegradation can lead to the breaking of the C-O ether bond. digitellinc.com
Hydrolytic Cleavage Mechanisms.
Biodegradation Processes and Biotransformation
Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process in the environmental fate of many organic chemicals.
Based on standardized testing, this compound is not considered to be readily biodegradable. industrialchemicals.gov.au In a 28-day Closed Bottle Test (OECD 301D), the compound achieved only 31% biodegradation, which is below the 60% threshold required to be classified as readily biodegradable. industrialchemicals.gov.au This suggests a potential for persistence in the environment. industrialchemicals.gov.au
The slow biodegradation is likely related to its molecular structure. While many microorganisms can degrade ethers, the process often begins with an initial oxidation at the carbon atom adjacent to the ether oxygen, a process known as O-dealkylation. nih.govresearchgate.net Bacteria of the genus Rhodococcus, for example, are known to degrade a wide range of alkyl ethers by initiating oxidation at this Cα position. nih.govresearchgate.net The resulting hemiacetal then cleaves, as in chemical oxidation. nih.gov
Interactive Data Table: Biodegradation of this compound
| Test Method | Duration | Concentration | Result | Classification |
| OECD 301D (Closed Bottle Test) | 28 days | 2 mg/L | 31% biodegradation | Not readily biodegradable |
| Source: industrialchemicals.gov.au |
Microbial Adhesion and Colonization of Ether Surfaces
The initial and critical step in the biodegradation of water-insoluble compounds like this compound is the attachment of microorganisms to its surface. mdpi.comjksus.org This process, known as microbial adhesion, is a precursor to the formation of a biofilm, a structured community of microbial cells encased in a self-produced matrix of organic polymers. jksus.orgnih.gov
The formation of a biofilm is generally understood to occur in at least three stages:
Reversible Adsorption: An initial, weak attachment of microbial cells to the ether surface. nih.gov
Primary Adhesion: A more permanent, irreversible attachment. nih.gov
Colonization: The growth and proliferation of the attached microorganisms, leading to the development of a mature biofilm. mdpi.comnih.gov
The physicochemical properties of both the microbial cell surface and the ether substrate significantly influence the rate and extent of adhesion. mdpi.comresearchgate.net Factors such as surface hydrophobicity, charge, and the presence of specific molecular groups play a crucial role. nih.govmdpi.com For instance, some bacteria exhibit a preference for hydrophobic surfaces, which could be relevant for long-chain alkyl ethers, while others are more attracted to hydrophilic surfaces. mdpi.com The production of extracellular polymeric substances (EPS) by the colonizing microbes helps to mask the original surface and solidify the biofilm structure, creating a localized environment where degradation can proceed efficiently. nih.gov
Enzymatic Biocatalysis in Ether Bond Cleavage
Once a microbial colony is established, the breakdown of the this compound molecule begins, targeting the robust ether bond. nih.gov This cleavage is not a spontaneous event but is catalyzed by specific enzymes secreted by the microorganisms. jksus.orgnih.gov
Two major classes of enzymes are implicated in the cleavage of ether bonds: hydrolases and oxidoreductases. britannica.comquora.com
Hydrolases: This class of enzymes utilizes water to break chemical bonds. britannica.comquora.comcreative-enzymes.com Specific hydrolases can target and cleave ether (C-O) bonds, although this is a challenging reaction. britannica.comcreative-enzymes.com
Oxidoreductases: These enzymes catalyze oxidation-reduction reactions, involving the transfer of electrons. quora.com A key sub-category for ether degradation is the monooxygenases, particularly cytochrome P450 monooxygenases. nih.govnih.govnih.gov These enzymes initiate the attack on the ether bond by inserting an oxygen atom onto a carbon atom adjacent to the ether oxygen. nih.govacs.org This creates an unstable hemiacetal intermediate, which then spontaneously decomposes, breaking the ether linkage and yielding an alcohol and an aldehyde. nih.govasm.org This O-dealkylation mechanism is a common pathway for the breakdown of various alkyl ethers. asm.org
Microbial enzymes often exhibit a degree of specificity for the substrates they act upon. nih.govasm.org Studies on various ether-degrading bacteria, such as those from the genus Rhodococcus, have shown that the ability to degrade different ethers can vary significantly between strains. nih.govresearchgate.net
The structural characteristics of the ether molecule, such as the length and branching of the alkyl chains, influence its susceptibility to enzymatic attack. nih.govctpa.org.uk For instance, some enzyme systems are more effective against linear alkyl chains, while branched chains can hinder biodegradation. ctpa.org.uk Research on various alkyl ether-degrading bacteria has identified specific enzyme systems, like cytochrome P450s and alkane monooxygenases, that are crucial for breaking down these compounds. nih.gov The induction of these degradative enzymes often requires the presence of the specific ether substrate. nih.gov
| Enzyme Class | General Function | Relevance to Ether Bond Cleavage | Example Sub-Class/Enzyme |
|---|---|---|---|
| Hydrolases | Catalyze the hydrolysis of chemical bonds. britannica.comquora.com | Directly cleave ether bonds using water. britannica.comcreative-enzymes.com | Ether-bond cleaving hydrolases (EC 3.3). creative-enzymes.com |
| Oxidoreductases | Catalyze oxidation-reduction reactions. quora.com | Initiate ether cleavage via oxidation, often forming an unstable hemiacetal. nih.govacs.org | Cytochrome P450 monooxygenases, Alkane monooxygenases. nih.govnih.gov |
Stages of Biodegradation: Biodeterioration, Biofragmentation, Assimilation, and Mineralization
The complete breakdown of a complex organic molecule like this compound in the environment occurs through a sequence of four distinct stages. mdpi.combritannica.combioflux.com.rowikipedia.org
Biodeterioration: This initial stage involves the superficial degradation of the material, where microbial action, often in concert with abiotic factors like sunlight, alters its physical and chemical properties. bioflux.com.rowikipedia.orgresearchgate.net This leads to observable changes such as discoloration and modification of the surface texture. britannica.com
Biofragmentation: Following biodeterioration, microorganisms excrete enzymes that break down the large polymer into smaller molecules (oligomers and monomers). jksus.orgbritannica.comwikipedia.org For this compound, this is the stage where the crucial enzymatic cleavage of the ether bond occurs, breaking the molecule into its constituent fatty alcohol and hydroxylated fatty acid fragments. nih.gov
Assimilation: The smaller organic fragments generated during biofragmentation are then absorbed and transported into the microbial cells. mdpi.comjksus.orgbritannica.com These molecules are then utilized by the microorganisms in their metabolic pathways for energy production and the synthesis of new cellular components. britannica.com
Mineralization: This is the final stage of biodegradation, where the organic matter is completely converted into simple inorganic compounds such as carbon dioxide, water, and mineral salts. mdpi.combritannica.com This process returns the constituent elements of the original compound to the environment's biogeochemical cycles. britannica.com The confirmation of mineralization is the ultimate proof of complete biodegradation. mdpi.com
| Stage | Description | Key Process for this compound |
|---|---|---|
| Biodeterioration | Initial surface-level degradation altering material properties. bioflux.com.rowikipedia.org | Microbial colonization and initial modification of the ether surface. jksus.org |
| Biofragmentation | Enzymatic breakdown of the polymer into smaller fragments. jksus.orgbritannica.com | Cleavage of the ether bond by hydrolases and/or oxidoreductases. nih.gov |
| Assimilation | Microbial uptake and use of the fragmented organic molecules. jksus.orgbritannica.com | Uptake of fatty alcohol and hydroxylated fatty acid fragments by microbial cells. |
| Mineralization | Complete conversion of organic matter to inorganic compounds (CO2, H2O). mdpi.combritannica.com | Breakdown of fragments into CO2 and water, completing the cycle. britannica.com |
Environmental Factors Governing Biodegradation Rates
The efficiency and speed of the biodegradation process are not solely dependent on the microorganisms and their enzymes but are also heavily influenced by prevailing environmental conditions. wikipedia.orgdiva-portal.org
Temperature and humidity (or moisture content in soil and sediments) are two of the most critical factors affecting microbial activity and, consequently, biodegradation rates. core.ac.ukacs.org
Temperature: Microbial enzymes have optimal temperature ranges for activity. acs.org Generally, an increase in temperature, up to a certain point, will increase the rate of enzymatic reactions and microbial metabolism, thus accelerating biodegradation. core.ac.uk However, extremely high or low temperatures can denature enzymes and inhibit or kill the microorganisms, halting the degradation process. britannica.comacs.org For many cosmetic ingredients, degradation is significantly slower in cooler marine environments compared to warmer conditions found in industrial composting facilities. acs.org
Humidity: Water is essential for microbial life and for the function of hydrolytic enzymes. bioflux.com.rocore.ac.uk Adequate moisture is necessary to support a thriving microbial population and to facilitate the enzymatic cleavage of bonds like the ester and ether linkages in organic compounds. bioflux.com.roacs.org Studies on hydrocarbon degradation have shown that humidity can have an even greater effect than temperature on microbial activity and the rate of mineralization. core.ac.uk Both excessively dry conditions and water-logged (anaerobic) environments can limit the activity of the aerobic microorganisms primarily responsible for the degradation of such compounds.
Colloidal and Interfacial Science of Hydroxystearyl Cetyl Ether Systems
Adsorption Phenomena at Interfaces
Adsorption at Oil-Water Interfaces
Hydroxystearyl cetyl ether is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. This dual nature drives its adsorption to the interface between oil and water phases. The hydrophobic portion, consisting of the long hydroxystearyl and cetyl alkyl chains, preferentially resides in the oil phase to minimize contact with water. Concurrently, the more polar ether and hydroxyl functionalities orient towards the aqueous phase. This spontaneous arrangement at the interface is a fundamental principle in colloid and interface science, as it lowers the free energy of the system. mdpi.comutp.edu.my The efficiency of adsorption and the resulting packing density at the interface are influenced by the molecule's geometry, the nature of the oil and aqueous phases, and the presence of other surface-active species. mdpi.com
In systems containing both polymers and surfactants, the dynamics of adsorption at the oil-water interface become more complex due to competitive and cooperative interactions. nih.gov When this compound, a non-ionic surfactant, is combined with a polymer, their joint adsorption behavior depends on the nature of the polymer (e.g., ionic or non-ionic) and the interactions between them.
For mixtures with non-ionic polymers like hydroxyethyl (B10761427) cellulose (B213188) (HEC), the adsorption can be competitive. However, synergistic interactions often occur, particularly with charged polymers (polyelectrolytes). nih.gov For instance, in a system with a cationic polymer, the non-ionic this compound can form complexes with the polymer in the bulk phase, which then adsorb to the interface. These complexes can exhibit different interfacial properties compared to the individual components. The adsorption process is dynamic, involving the transport of surfactant-polymer complexes to the interface and their subsequent rearrangement to form a stable film. tandfonline.comfda.gov The presence of the bulky alkyl chains of this compound can influence the conformation of the adsorbed polymer, potentially leading to a more extended layer at the interface. This mixed adsorption layer can significantly alter the viscoelastic properties of the interface. nih.gov
A primary function of a surfactant is to reduce the interfacial tension (IFT) between two immiscible liquids, such as oil and water. utp.edu.my By adsorbing at the interface, this compound molecules disrupt the cohesive energy between water molecules and oil molecules, thereby lowering the energy required to create new interfacial area. This reduction in IFT facilitates the formation and stabilization of emulsions. mdpi.com
The chemical structure of this compound, featuring two long alkyl chains (hydroxystearyl and cetyl), provides a significant hydrophobic character that effectively anchors the molecule in the oil phase, while the ether linkage provides hydrophilicity. This structure makes it an effective surface-active agent. A study on a mixture containing 47% this compound in 1-hexadecanol (B1195841) reported a surface tension of 36.5 mN/m, indicating significant surface activity. industrialchemicals.gov.au This ability to lower surface and interfacial tension is critical for its function in cosmetic and pharmaceutical formulations, where it helps to create stable, finely dispersed emulsions. utp.edu.mygoogleapis.com
| Property | Value | Reference |
|---|---|---|
| Surface Tension (at 20°C for 47% concentrate in 1-hexadecanol) | 36.5 mN/m | industrialchemicals.gov.au |
Interaction with Solid Surfaces
The interaction of this compound with solid surfaces is governed by adsorption processes, which are crucial in applications like the stabilization of suspensions or the modification of surface wettability. mdpi.com As a non-ionic surfactant, its adsorption onto a solid surface from a solution is primarily driven by weaker physical forces rather than strong electrostatic interactions.
The primary mechanisms for its adsorption include:
Hydrophobic Interactions: The long hydroxystearyl and cetyl chains can adsorb onto non-polar (hydrophobic) solid surfaces to escape the aqueous environment. mdpi.com
Hydrogen Bonding: The ether oxygen and hydroxyl group in the molecule can act as hydrogen bond acceptors, allowing for adsorption onto polar surfaces that have hydrogen bond donor sites (e.g., silica (B1680970) or cellulose).
The adsorption kinetics and the final adsorbed amount depend on factors like the surfactant concentration, the nature of the solid surface, the solvent, and temperature. mdpi.com On oil-wet surfaces, the hydrophobic tails of the surfactant can adsorb, leaving the more hydrophilic ether head group oriented towards the water, which can alter the surface from oil-wet to water-wet. mdpi.com This property is valuable in formulations where particle dispersion and surface modification are required.
Stabilization Mechanisms in Dispersions
Steric Stabilization by Ether Chains
This compound is particularly effective at providing steric stabilization to dispersions like emulsions and suspensions. tandfonline.comgoogle.com Steric stabilization is a mechanism that prevents particles or droplets from aggregating by forming a protective layer on their surface. ethz.ch
When this compound adsorbs onto the surface of dispersed droplets (e.g., oil in water), its long, bulky hydroxystearyl and cetyl ether chains extend into the continuous phase (water). These chains form a dense steric barrier. As two droplets approach each other, these protective layers begin to overlap. This overlap is energetically unfavorable for two main reasons:
Osmotic Repulsion: The concentration of polymer chains in the overlap region increases, leading to a localized osmotic pressure that pushes the droplets apart.
Volume Restriction (Entropic Repulsion): The confinement of the flexible ether chains into a smaller volume reduces their conformational entropy, which is thermodynamically unfavorable and results in a repulsive force.
This repulsive force is strong enough to overcome the attractive van der Waals forces that would otherwise cause the droplets to coalesce or flocculate, thus ensuring the long-term stability of the dispersion. ethz.ch The effectiveness of this stabilization is enhanced by the significant size of the hydroxystearyl and cetyl groups.
Electrostatic Stabilization and Zeta Potential Modulation
Electrostatic stabilization relies on the presence of surface charges on dispersed particles, which create a repulsive force that prevents aggregation. google.com The magnitude of this surface charge is often quantified by the zeta potential, which is the electric potential at the boundary where the particle and its layer of bound ions move through the liquid. utp.edu.mygoogle.com A high absolute zeta potential (typically > ±30 mV) is indicative of a stable dispersion due to strong electrostatic repulsion. google.com
As a non-ionic surfactant, this compound does not carry a net electrical charge and therefore cannot provide electrostatic stabilization on its own. However, it plays a crucial role in modulating the zeta potential in mixed systems that also contain ionic species (e.g., ionic surfactants, charged polymers, or particles with surface charges). science.gov
When this compound adsorbs onto a charged surface, it can influence the zeta potential in several ways:
Shifting the Shear Plane: The adsorption of the bulky, non-ionic molecule creates a steric layer that shifts the effective hydrodynamic shear plane further away from the particle surface. This can lead to a decrease in the measured magnitude of the zeta potential, even if the surface charge itself remains unchanged.
Shielding Surface Charge: The adsorbed layer can partially mask the underlying surface charge, reducing its influence on the surrounding ionic environment and thus lowering the zeta potential.
Rheological Properties of this compound-Stabilized Systems
The rheological properties of an emulsion are critical to its physical stability and sensory characteristics, dictating attributes such as texture, pickup, and spreadability. In cosmetic and pharmaceutical formulations, rheology modifiers are incorporated to achieve a desired viscosity, prevent phase separation, and ensure the uniform suspension of active ingredients. polimi.it this compound, a non-ionic ether derived from fatty alcohols, plays a significant role in structuring the continuous phase of an emulsion, thereby influencing its flow behavior.
Systems stabilized with this compound, often in conjunction with other emulsifiers and fatty alcohols, typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. researchgate.netmdpi.com This is a desirable characteristic for topical products, as it ensures high viscosity at rest (in the container) for good stability, which thins upon application of shear stress (rubbing onto the skin), allowing for easy spreading. researchgate.net
The viscosity-enhancing effect of this compound is attributed to its molecular structure. As a large, lipophilic molecule, it can participate in the formation of a networked structure within the emulsion. This is analogous to the behavior of its constituent fatty alcohols, cetyl and stearyl alcohol, which are well-documented for their ability to increase the viscosity of oil-in-water (O/W) emulsions. researchgate.netmakingskincare.com They achieve this by forming a liquid crystalline gel network in the external phase, which entraps water molecules and immobilizes the dispersed oil droplets. The influence of fatty alcohols on viscosity is generally more pronounced than that of fatty acids. researchgate.net
Research on related compounds demonstrates that the chain length of fatty alcohols directly correlates with their ability to increase emulsion viscosity. researchgate.net The combination of a hydroxystearyl group (an 18-carbon chain with a hydroxyl group) and a cetyl group (a 16-carbon chain) in this compound suggests a significant capacity for viscosity modification and stabilization. The hydroxyl group on the stearyl portion can also contribute to the network via hydrogen bonding, further enhancing the structure and stability of the emulsion.
Detailed Research Findings
While specific studies focusing exclusively on this compound are limited, extensive research on related fatty alcohols and non-ionic surfactants provides a strong basis for understanding its rheological impact. Studies on O/W emulsions stabilized with fatty alcohols like cetyl, stearyl, and cetearyl alcohol show a distinct increase in viscosity and the development of thixotropic properties. researchgate.net Thixotropy is the time-dependent shear-thinning property, where a fluid takes time to return to its original viscosity after the shear is removed. This prevents the product from dripping immediately after application.
The viscoelastic nature of these emulsions is another key aspect of their rheology. The stability and texture of a cream are often characterized by its storage modulus (G') and loss modulus (G''). nih.gov The storage modulus represents the elastic (solid-like) component, while the loss modulus represents the viscous (liquid-like) component. nih.gov In a stable, well-structured cream, G' is typically greater than G'', indicating a gel-like structure that is resistant to deformation and phase separation. pavementpreservationsystems.com The presence of fatty ethers and alcohols like this compound contributes to a higher G', signifying the formation of a robust internal structure.
The table below, based on findings for related fatty alcohols, illustrates the typical effect of thickener concentration on emulsion viscosity.
Table 1: Effect of Fatty Alcohol Concentration on Emulsion Viscosity (Illustrative data based on the behavior of related compounds like cetyl and stearyl alcohol)
| Fatty Alcohol Concentration (% w/w) | Apparent Viscosity (mPa.s) at a defined shear rate | Emulsion Texture |
| 1.0% | ~ 5,000 | Thin Lotion |
| 2.5% | ~ 15,000 | Pourable Lotion |
| 4.0% | ~ 30,000 | Cream |
| 5.5% | ~ 60,000 | Thick Cream |
Note: Viscosity values are highly dependent on the total formulation, including the primary emulsifier, oil phase content, and shear rate during measurement.
Furthermore, the interaction between different components in the formulation is crucial. This compound, as a non-ionic stabilizer, can interact synergistically with both anionic and other non-ionic emulsifiers to enhance the stability and modify the rheological profile of the final product. The combination of emulsifiers can lead to more compact and stable interfacial films, reducing droplet coalescence and improving long-term stability. ijirss.com
The rheological behavior of emulsions stabilized with these types of materials can be summarized by their flow curves and viscoelastic spectra.
Table 2: Typical Rheological Parameters for a Cream Stabilized with Fatty Alcohols/Ethers
| Rheological Parameter | Typical Value/Behavior | Significance |
| Flow Behavior | Pseudoplastic (Shear-Thinning) | High viscosity at rest for stability, thins on application for good spreadability. researchgate.net |
| Yield Stress | Present | A minimum force is required to initiate flow, preventing product settling or running. |
| Thixotropy | Present | Structure rebuilds over time after shear, allowing for controlled application. researchgate.net |
| Storage Modulus (G') | > Loss Modulus (G'') | Indicates a stable, semi-solid, gel-like structure. nih.govpavementpreservationsystems.com |
Advanced Analytical Techniques for Characterization of Hydroxystearyl Cetyl Ether
Spectroscopic Characterization
Spectroscopy involves the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and composition. scispace.com Each technique offers unique insights, and together they enable a full structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. slideshare.netweebly.com By analyzing the chemical environment of each nucleus, NMR provides information on connectivity and stereochemistry. researchgate.net
For Hydroxystearyl Cetyl Ether, ¹H and ¹³C NMR spectroscopy are used to confirm the arrangement of the cetyl and hydroxystearyl chains around the ether linkage.
¹H NMR Spectroscopy : In the proton NMR spectrum, hydrogens closer to electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (further downfield). libretexts.org The spectrum would show characteristic signals for the different types of protons in the molecule. The terminal methyl (CH₃) protons of both alkyl chains would appear as a triplet at approximately 0.9 ppm. The numerous methylene (B1212753) (CH₂) groups forming the backbone of the cetyl and stearyl chains would produce a large, overlapping multiplet in the 1.2-1.6 ppm region. The protons on the carbons directly attached to the ether oxygen (-CH₂-O-CH-) and the carbon bearing the hydroxyl group (-CH-OH) would be shifted downfield to the 3.4-4.5 ppm range. libretexts.orgmnstate.edulibretexts.org The hydroxyl proton itself would appear as a broad singlet, the position of which can vary.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. slideshare.net The chemical shift of each carbon depends on its hybridization and proximity to electron-withdrawing groups. The terminal methyl carbons would resonate at approximately 14 ppm. The long series of methylene carbons in the alkyl chains would appear in the 22-32 ppm range. The carbons bonded to the ether and hydroxyl oxygens are significantly deshielded and would be found in the 60-70 ppm region, providing clear evidence for the ether and alcohol functionalities. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Functional Group | Atom | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| Alkyl Chain End | -CH₃ | ~0.9 | Triplet |
| Alkyl Chain Backbone | -(CH₂)n- | ~1.2 - 1.6 | Multiplet |
| Carbon α to Ether Oxygen | -C H₂-O-C H- | 60 - 70 (¹³C) | - |
| Proton α to Ether Oxygen | -C H₂-O-C H- | 3.4 - 4.5 (¹H) | Multiplet |
| Carbon α to Hydroxyl Group | -C H(OH)- | 60 - 70 (¹³C) | - |
| Proton α to Hydroxyl Group | -C H(OH)- | 3.6 - 4.0 (¹H) | Multiplet |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. vscht.cz
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of specific bonds. savemyexams.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. scispace.com The IR spectrum of this compound would be dominated by features characteristic of its long alkyl chains, ether linkage, and hydroxyl group.
C-H Stretch : Strong absorptions in the 2850–2960 cm⁻¹ region arise from the stretching of the numerous C-H bonds in the sp³-hybridized alkyl chains. wvu.edulibretexts.org
O-H Stretch : A broad, strong band in the 3200–3600 cm⁻¹ range would indicate the presence of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. wvu.edulibretexts.org
C-O Stretch : A strong, characteristic absorption for the C-O single bond stretch of the ether and alcohol groups would appear in the 1000–1300 cm⁻¹ region. libretexts.orgwvu.edu
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (e.g., from a laser). socminpet.it For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org While polar groups like C-O and O-H give strong IR signals, the long, symmetric carbon-carbon backbone of the alkyl chains in this compound would produce strong signals in the Raman spectrum. socminpet.itmdpi.com Asymmetric vibrations are typically weak or inactive in Raman spectroscopy. socminpet.it This makes the combination of IR and Raman powerful for a complete vibrational analysis.
Table 2: Key Vibrational Modes for this compound
| Bond/Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Active Technique |
| O-H | Stretch | 3200 - 3600 (Broad) | IR |
| C-H (sp³) | Stretch | 2850 - 2960 (Strong) | IR, Raman |
| C-O | Stretch | 1000 - 1300 (Strong) | IR |
| C-C | Stretch | 800 - 1200 | Raman |
| CH₂ | Bend/Scissor | 1450 - 1470 | IR |
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule. researchgate.net
For this compound (C34H70O2), the expected molecular weight is approximately 510.92 g/mol . fda.gov In an MS experiment, a molecular ion peak (M⁺) would be observed at this m/z value. However, for large aliphatic molecules, the molecular ion can be weak or absent. libretexts.org
The fragmentation pattern is crucial for confirming the structure. Ethers typically fragment via cleavage of the C-C bond alpha to the oxygen atom (α-cleavage). libretexts.orglibretexts.org This would result in the formation of stable oxonium ions. Another common fragmentation pathway is the cleavage of the C-O bond itself. Analysis of these fragment masses helps piece together the structure of the original molecule. For instance, cleavage of the bond between the stearyl chain and the ether oxygen would yield fragments corresponding to the cetyl portion and the hydroxystearyl portion, confirming the identity of the two chains constituting the ether.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragmentation Pathway | Resulting Ion Structure | Predicted Mass (m/z) |
| Molecular Ion | [C₃₄H₇₀O₂]⁺ | ~511 |
| α-Cleavage (Cetyl side) | [CH₃(CH₂)₁₅O=CH(CH₂)₁₆CH₂OH]⁺ | Varies with H transfer |
| C-O Bond Cleavage | [CH₃(CH₂)₁₅]⁺ | 225 |
| C-O Bond Cleavage | [HOCH(CH₂)₁₇]⁺ | 269 |
Chromatographic Separation Methods
Chromatography is a laboratory technique for the separation of a mixture. researchgate.net It is essential for determining the purity of this compound and for quantifying its concentration in a mixture.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. torontech.com It is particularly well-suited for analyzing compounds that are not easily vaporized, such as this compound.
Purity Analysis : A reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile, methanol) and water, often run in a gradient elution mode where the solvent composition changes over time to effectively separate all components. cerealsgrains.orggoogle.com The sample is injected into the system, and as it passes through the column, components separate based on their relative affinity for the stationary phase and the mobile phase. A detector, such as a UV detector (if the analyte has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), monitors the column effluent. The purity of this compound is determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. torontech.com
Quantitative Analysis : To determine the exact amount of this compound in a sample, a calibration curve is constructed. jasco-global.com This is done by preparing a series of standard solutions of the pure compound at known concentrations and analyzing them by HPLC. A graph of peak area versus concentration is plotted, which should be linear over a certain range. nih.govmdpi.com The concentration of the unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve.
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net Since this compound has a high molecular weight and low volatility, it is not suitable for direct GC analysis. However, GC is the ideal method for detecting and quantifying volatile impurities, such as residual solvents that may be present from the manufacturing process. epa.govdergipark.org.tr
Headspace GC-MS : To analyze for volatile impurities, a technique called Headspace Gas Chromatography, often coupled with Mass Spectrometry (HS-GC-MS), is used. In this method, the sample is placed in a sealed vial and heated. The volatile impurities partition into the gas phase (the "headspace") above the sample. A sample of this vapor is then injected into the GC system. The components are separated based on their boiling points and interaction with the GC column. bibliotekanauki.pl The mass spectrometer then detects and identifies each separated volatile component based on its unique mass spectrum. ekb.egjpmsonline.com This allows for the identification and quantification of trace levels of impurities like solvents (e.g., hexane, toluene, isopropanol) or other low molecular weight reactants without interference from the non-volatile this compound matrix.
High-Performance Thin-Layer Chromatography (HPTLC) for Reaction Monitoring and Screening
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and instrumental version of thin-layer chromatography (TLC) that offers enhanced separation efficiency, sensitivity, and reproducibility. wikipedia.orge-bookshelf.de Its advantages, such as the ability to analyze multiple samples in parallel, minimal sample preparation, and speed, make it an ideal tool for monitoring the progress of chemical reactions and for screening purposes. asiapharmaceutics.infouni-giessen.de In the synthesis of this compound, which involves the reaction of 12-Hydroxystearic acid and Cetyl alcohol, HPTLC can be effectively employed to track the consumption of reactants and the formation of the final ether product.
The technique operates by spotting a small amount of the reaction mixture onto an HPTLC plate, which is typically a glass plate coated with a fine-particle stationary phase like silica (B1680970) gel. asiapharmaceutics.info The plate is then developed in a sealed chamber containing a suitable mobile phase. The components of the mixture travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. For non-polar compounds like ethers and their long-chain alcohol precursors, a reversed-phase (RP-18) plate with a polar mobile phase, such as methanol (B129727) and water, can provide excellent separation. uni-giessen.de
By comparing the retention factor (Rf) values of the spots from the reaction mixture with those of the pure starting materials and the expected product, one can qualitatively and quantitatively assess the reaction's progress. The disappearance of spots corresponding to 12-Hydroxystearic acid and Cetyl alcohol, coupled with the appearance and increasing intensity of the this compound spot, indicates a successful reaction. Densitometric scanning of the plate at a specific wavelength allows for the quantification of each component, providing valuable kinetic data. uni-giessen.de
Table 1: Hypothetical HPTLC Data for Monitoring the Synthesis of this compound
This table illustrates how HPTLC can be used to monitor the progress of the etherification reaction. The Rf values would be determined experimentally.
| Compound | Expected Rf Value (RP-18 Plate, Methanol/Water Mobile Phase) | Observation at Time = 0 | Observation at Time = T |
| 12-Hydroxystearic Acid | 0.45 | Intense Spot | Faint or Absent Spot |
| Cetyl Alcohol | 0.60 | Intense Spot | Faint or Absent Spot |
| This compound | 0.20 | Absent Spot | Intense Spot |
Microscopy and Imaging Techniques
Microscopy and imaging techniques are indispensable for the direct visualization of the physical forms and structures that this compound can assume, particularly in formulations like emulsions and creams where it acts as a stabilizer or emulsifier.
Atomic Force Microscopy (AFM) for Surface Morphology and Interparticle Forces
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. pressbooks.pubmdpi.com Unlike electron microscopy, AFM can operate in various environments, including ambient air and liquid, making it exceptionally useful for studying samples in their native state. researchgate.net For formulations containing this compound, AFM can be used to characterize the surface morphology of films or the topography of dispersed particles.
In an AFM measurement, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system to generate a detailed 3D map of the surface. pressbooks.pub This allows for the quantification of surface roughness parameters, which are critical for understanding the texture and stability of cosmetic or pharmaceutical creams.
Furthermore, AFM can be used in force spectroscopy mode to probe intermolecular and surface forces. nih.gov By measuring the adhesion force between the AFM tip and the surface of a particle or film stabilized by this compound, one can gain insights into the interparticle interaction forces that govern the stability of an emulsion or dispersion.
Table 2: Hypothetical AFM Surface Roughness Data for a Cream Formulation
This table shows representative surface roughness parameters that could be obtained from an AFM analysis of a cream base with and without this compound.
| Sample | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |
| Cream Base (without stabilizer) | 25.4 | 32.1 |
| Cream with this compound | 10.2 | 13.5 |
Electron Microscopy (TEM, SEM) for Nanostructure Visualization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques that use a focused beam of electrons to generate high-resolution images of a specimen. carleton.edu They are fundamental for visualizing the size, shape, and structure of nanomaterials. mdpi.com
Scanning Electron Microscopy (SEM) provides detailed information about the surface morphology and texture of a sample. carleton.edunanoscience.com In the context of this compound, SEM would be used to visualize the structure of emulsions, creams, or solid lipid nanoparticles where it is a component. For instance, SEM images can reveal the shape and size distribution of oil droplets in an emulsion or the surface features of a solid particle matrix. googleapis.comconsistence.nl
Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a sample. mdpi.com The electron beam passes through an ultra-thin section of the specimen, allowing for the visualization of internal features with near-atomic resolution. researchgate.netpsu.edu For systems containing this compound, TEM can be used to visualize the nanostructure of self-assembled aggregates like vesicles or micelles. snu.ac.kr It can reveal the thickness of a lamellar bilayer in a vesicle or the core-shell structure of a nanoparticle, providing critical information about how the molecule organizes itself in a formulation.
Table 3: Comparison of Information from SEM and TEM for a Nano-emulsion
| Technique | Information Obtained | Relevance for this compound |
| SEM | 3D surface morphology, particle shape, size distribution | Visualizes the overall structure of emulsion droplets stabilized by the ether. |
| TEM | 2D projection of internal structure, lamellar structures, core-shell details | Reveals the arrangement of the ether molecules at the oil-water interface. |
Light Scattering Techniques
Light scattering techniques are non-invasive methods used to characterize particles and macromolecules in solution. They are particularly valuable for analyzing colloidal systems like emulsions and surfactant solutions where this compound is commonly found.
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size distribution of sub-micron particles and molecules in a liquid. microtrac.commalvernpanalytical.com The method is based on the principle of Brownian motion, where smaller particles move more rapidly in a suspension than larger particles. usp.org
When a laser illuminates the sample, the scattered light intensity fluctuates over time due to the random movement of the particles. DLS analyzes these fluctuations to determine the translational diffusion coefficient of the particles. The hydrodynamic diameter (particle size) is then calculated from the diffusion coefficient using the Stokes-Einstein equation. usp.orghoriba.com DLS is ideal for characterizing the size of emulsion droplets, liposomes, or micelles stabilized by this compound, providing the mean particle size (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. usp.orgpmda.go.jp
Table 4: Representative DLS Data for a Nano-emulsion Stabilized by this compound
| Parameter | Value | Description |
| Z-Average Diameter (d.nm) | 185 | Intensity-weighted mean hydrodynamic size of the emulsion droplets. |
| Polydispersity Index (PDI) | 0.15 | A measure of the width of the particle size distribution (values < 0.2 indicate a narrow, monodisperse distribution). |
Static Light Scattering (SLS) for Molecular Weight and Aggregation Behavior
Static Light Scattering (SLS) is an absolute technique used to determine the weight-average molecular weight (Mw) of macromolecules and particles in solution. malvernpanalytical.comanton-paar.com Unlike DLS, which measures time-dependent fluctuations, SLS measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. lsinstruments.ch
The intensity of scattered light is directly proportional to the particle's molecular weight and concentration. unchainedlabs.com By measuring the scattered intensity at various concentrations and extrapolating to zero concentration, the absolute Mw of the scattering particles (such as micelles or aggregates of this compound) can be determined.
SLS also provides the second virial coefficient (A₂), a thermodynamic parameter that describes the magnitude of particle-particle and particle-solvent interactions. anton-paar.comekb.eg A positive A₂ value indicates favorable particle-solvent interactions and a stable dispersion, while a negative value suggests a tendency for particle aggregation. This makes SLS a powerful tool for studying the aggregation behavior and stability of formulations containing this compound.
Table 5: Hypothetical SLS Data for this compound Micelles in an Aqueous Solution
| Concentration (g/mL) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Second Virial Coefficient (A₂) (mol·mL/g²) | Interpretation |
| 0.001 - 0.01 | 45,000 | 2.5 x 10⁻⁴ | Stable micelles with favorable solvent interactions. |
Computational Chemistry and Molecular Modeling of Hydroxystearyl Cetyl Ether
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide insights into electronic structure, reactivity, and spectroscopic properties. For a molecule like Hydroxystearyl cetyl ether, with its considerable size and conformational flexibility, Density Functional Theory (DFT) is often the method of choice due to its balance of accuracy and computational cost. researchgate.netaljest.net
The electronic structure of a molecule governs its chemical reactivity and optical properties. Key descriptors derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. researchgate.netschrodinger.comjoaquinbarroso.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions and may be easily excited. researchgate.net
The ionization potential (IP) and electron affinity (EA) can be estimated from the energies of the HOMO and LUMO, respectively, according to Koopmans' theorem. These values are essential for understanding the molecule's behavior in electron transfer processes.
Computational Approach: DFT calculations, for instance using the B3LYP functional with a basis set like 6-311+G(d,p), would be a suitable method for these determinations. nih.gov Such calculations provide the energies of the molecular orbitals.
Illustrative Data: Electronic Properties of this compound Disclaimer: The following data are hypothetical and for illustrative purposes only. They are not based on published computational results for this compound.
| Property | Hypothetical Value (Hartree) | Hypothetical Value (eV) |
| HOMO Energy | -0.25 | -6.80 |
| LUMO Energy | 0.05 | 1.36 |
| HOMO-LUMO Gap | 0.30 | 8.16 |
| Ionization Potential (IP) | 0.25 | 6.80 |
| Electron Affinity (EA) | -0.05 | -1.36 |
Due to the presence of long alkyl chains, this compound can adopt a vast number of conformations. imperial.ac.uk Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule.
Conformational analysis extends this by exploring various low-energy conformers and the energy barriers between them. For a flexible molecule like this, understanding its preferred shapes is crucial for predicting its physical properties and how it interacts with other molecules in a formulation.
Computational Approach: Geometry optimization is typically the first step in any computational study. Using a method like DFT or even semi-empirical methods for initial screening, one can identify the global minimum energy structure and other low-lying energy conformers. researchgate.net The process involves starting with an initial guess of the geometry and iteratively adjusting atomic positions to minimize the forces on the atoms until a stationary point is reached.
Vibrational frequency analysis is computationally performed on an optimized geometry to predict the molecule's infrared (IR) and Raman spectra. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of spectral bands observed experimentally. youtube.com
For this compound, characteristic vibrational modes would include C-H stretching and bending from the alkyl chains, C-O-C stretching of the ether linkage, and O-H stretching from the hydroxyl group. mdpi.comyoutube.comnih.gov The position of these bands can be sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net
Computational Approach: Following geometry optimization, a frequency calculation is performed at the same level of theory. The output provides the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical spectrum.
Illustrative Data: Predicted Vibrational Frequencies for Key Functional Groups Disclaimer: The following data are hypothetical and for illustrative purposes only. They are not based on published computational results for this compound.
| Functional Group | Vibrational Mode | Hypothetical Frequency (cm⁻¹) |
| -OH | O-H Stretch | 3650 |
| -CH₂, -CH₃ | C-H Stretch | 2850-2960 |
| C-O-C | Asymmetric Stretch | 1120 |
| C-O (Alcohol) | C-O Stretch | 1060 |
DFT is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. escholarship.org Its application to a molecule like this compound would be extensive. Beyond the applications already mentioned (geometry optimization, electronic properties, and vibrational spectra), DFT can be used to calculate a wide range of properties. rsc.org
These include atomic charges, dipole moments, and electrostatic potential maps, which are vital for understanding the molecule's polarity and intermolecular interactions. For surfactants and emulsifiers, these properties are key to their function at interfaces. acs.orgacs.org DFT is also instrumental in studying reaction mechanisms and energetics, should one wish to investigate the synthesis or degradation of the molecule. The choice of functional and basis set is critical and must be validated for the specific system or property of interest. nih.gov
Molecular Mechanics and Dynamics Simulations
For systems as large as this compound, especially when studying its behavior in a condensed phase (e.g., in a cosmetic emulsion), quantum mechanical methods become computationally prohibitive. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative by using classical physics to model the system. mdpi.com
Molecular mechanics methods rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. The accuracy of any MM or MD simulation is directly dependent on the quality of the force field used. walshmedicalmedia.comnih.gov
Developing a force field for a novel molecule like this compound would involve parameterizing its bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are typically derived from a combination of high-level quantum chemical calculations and experimental data for smaller, analogous molecules. nih.govresearchgate.netnih.gov
For ether systems, particular attention must be paid to the parameters governing the C-O-C ether linkage and the torsional potentials around it, as these dictate the flexibility and conformational preferences of the molecule. researchgate.net Validation of a new force field is crucial and involves comparing the results of simulations of known physical properties (like density, heat of vaporization, or free energy of solvation) against experimental values. nih.gov Commonly used force fields for biomolecular and organic molecule simulations include CHARMM, AMBER, GROMOS, and OPLS. gromacs.orggromacs.org
Simulation of Intermolecular Interactions and Self-Assembly Processes
The study of intermolecular interactions and self-assembly of amphiphilic molecules like this compound is a primary application of molecular dynamics (MD) and Monte Carlo (MC) simulations. These computational techniques allow researchers to model the behavior of molecules at the atomic level, providing insights into how they interact with each other and with surrounding solvent molecules to form larger, organized structures.
For a molecule with both hydrophobic (stearyl and cetyl chains) and hydrophilic (ether and hydroxyl groups) moieties, simulations would focus on elucidating the driving forces behind aggregation. Key interactions that would be analyzed include:
Hydrophobic Interactions: The tendency of the long alkyl chains to minimize contact with water, driving them to aggregate.
Hydrogen Bonding: Interactions involving the hydroxyl group and the ether oxygen, both with water and with other this compound molecules.
Van der Waals Forces: Non-specific attractive and repulsive forces between all atoms in the system.
Simulations would typically start with molecules randomly dispersed in a solvent (e.g., water) and be run for a sufficient duration to observe the spontaneous formation of aggregates such as micelles or bilayers. Analysis of the simulation trajectories would provide detailed information on the structure, size, and shape of these self-assembled structures.
Dynamics of this compound at Interfaces
Molecular dynamics simulations are particularly powerful for studying the behavior of surfactant-like molecules at interfaces, such as the air-water or oil-water interface. For this compound, these simulations would reveal its orientation and dynamics, which are crucial for its function as an emulsifier or stabilizing agent.
Key aspects that would be investigated include:
Molecular Orientation: The simulations would quantify the preferential orientation of the molecule at the interface, with the hydrophilic head group interacting with the aqueous phase and the hydrophobic tails extending into the non-aqueous or vapor phase.
Interfacial Packing: The density and arrangement of the molecules at the interface would be determined, providing insights into the formation of a stable interfacial film.
Dynamic Properties: The mobility of the molecules within the interface, including lateral diffusion and conformational changes of the alkyl chains, would be calculated. This information is vital for understanding the fluidity and stability of the interface.
Prediction of Physicochemical Properties from Computational Models
Computational models, particularly Quantitative Structure-Property Relationship (QSPR) models and quantum chemical calculations, are widely used to predict the physicochemical properties of molecules. e3s-conferences.orgnih.gov These methods are valuable for screening new compounds and for understanding the relationship between molecular structure and macroscopic properties.
Solvation Thermodynamics and Partition Coefficients
The solvation thermodynamics of a molecule describe the energetic changes that occur when it is transferred from a vacuum or a non-polar solvent to a polar solvent like water. These parameters are fundamental to understanding its solubility and partitioning behavior.
Solvation Free Energy: Computational methods such as the Poisson-Boltzmann or Generalized Born surface area (PB/GBSA and MM/GBSA) models, or more rigorous free energy perturbation (FEP) and thermodynamic integration (TI) methods, could be used to calculate the free energy of solvation. This value indicates the thermodynamic favorability of dissolving the molecule in a particular solvent.
Partition Coefficients (log P): The octanol-water partition coefficient (log P) is a critical parameter that measures the lipophilicity of a molecule. nih.gov QSPR models are commonly used to predict log P based on molecular descriptors derived from the 2D or 3D structure of the molecule. e3s-conferences.orgresearchgate.net These models are trained on large datasets of compounds with experimentally determined log P values. For a novel molecule like this compound, its log P could be estimated using various available QSPR software.
Table 1: Hypothetical Predicted Partition Coefficients for a Similar Compound Using QSPR Models This table is for illustrative purposes only and does not represent actual data for this compound.
| QSPR Model | Predicted log P | Standard Error |
|---|---|---|
| Kowwin | 7.85 | 0.39 |
| AlogP | 8.21 | 0.72 |
| MlogP | 8.02 | 1.03 |
Interfacial Tension and Adsorption Isotherms
The ability of a surfactant to lower the interfacial tension between two immiscible phases is a key measure of its performance. Computational methods can be used to predict this property and to understand the adsorption behavior at the interface.
Interfacial Tension (IFT): Molecular dynamics simulations can be used to directly calculate the interfacial tension of a system. This is typically done by computing the pressure tensor components in a simulation box containing an explicit interface. The IFT can be calculated as a function of the surfactant concentration at the interface.
Adsorption Isotherms: These describe the relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at equilibrium. Grand Canonical Monte Carlo (GCMC) or MD simulations can be used to generate data points for an adsorption isotherm. The simulation data can then be fitted to theoretical models like the Langmuir or Freundlich isotherms to determine key adsorption parameters.
Advanced Applications and Future Research Directions
Hydroxystearyl Cetyl Ether in Advanced Material Formulations
The distinct properties of this compound, stemming from its long alkyl chains and ether linkage, make it a candidate for investigation in advanced material formulations beyond conventional applications.
Emulsion and Dispersion Stabilization in Non-Traditional Systems
This compound's amphiphilic nature, characterized by both hydrophobic and hydrophilic moieties, positions it as a potentially effective stabilizer for emulsions and dispersions. Research into its efficacy in non-traditional systems, such as Pickering emulsions, is a promising avenue. Pickering emulsions are stabilized by solid particles rather than traditional surfactants, offering enhanced stability. researchgate.netnih.govnih.gov The ability of this compound to adsorb at oil-water interfaces could be leveraged to modify the surface of stabilizing particles, thereby enhancing the stability and performance of these complex systems.
Further investigation is warranted to understand its behavior in stabilizing emulsions under extreme conditions, such as high temperatures, varying pH levels, or high ionic strengths, which are characteristic of many industrial processes. whiterose.ac.uk
Role in Structured Fluids and Rheological Modifiers
Structured fluids are complex systems with a microstructure that can be tailored to control their flow behavior. azom.comtainstruments.com The incorporation of this compound into such fluids could influence their rheological properties, including viscosity and viscoelasticity. researchgate.netmdpi.com Its long alkyl chains can introduce steric hindrance and associative interactions, potentially leading to the formation of network structures that impart desirable flow characteristics. tainstruments.com
The table below outlines potential research directions for this compound as a rheological modifier.
| Research Area | Investigated Property | Potential Application |
| Shear Thinning Behavior | Decrease in viscosity under shear stress | Improved processability and application of coatings and inks. |
| Thixotropy | Time-dependent shear thinning | Enhanced stability of formulations during storage and ease of application. |
| Yield Stress | Minimum stress required to initiate flow | Prevention of sagging and settling in paints and sealants. |
These properties are crucial in applications where precise control over flow and deformation is required. azom.com
Interdisciplinary Research Opportunities
The unique chemical structure of this compound opens doors for its application in interdisciplinary fields, bridging chemistry with biology and materials science.
Bio-inspired Systems and Biomimetic Interfaces
Biomimetic materials aim to replicate the structures and functions of biological systems. researchgate.net The amphiphilic nature of this compound makes it a candidate for constructing interfaces that mimic biological membranes. Such interfaces could be utilized in biosensors, drug delivery systems, and as platforms for studying cellular processes. For instance, its ability to form ordered structures at interfaces could be exploited to create surfaces that control protein adsorption or cellular adhesion.
Integration with Polymer Science and Nanotechnology
The integration of this compound with polymers and nanomaterials presents a frontier for creating novel functional materials.
In polymer science , it could be used as a plasticizer or a compatibilizer in polymer blends. Its long alkyl chains could enhance the flexibility of polymer matrices, while its polar ether group could improve the interfacial adhesion between different polymer phases. There is also potential for its use in the development of stimuli-responsive polymers, where changes in the environment, such as temperature or pH, trigger a change in the material's properties. mdpi.comnih.govrjptonline.orgnih.govresearchgate.net
In the realm of nanotechnology , this compound could function as a surface modifying agent for nanoparticles. nih.govcd-bioparticles.netresearchgate.net By adsorbing onto the surface of nanoparticles, it can prevent their aggregation and improve their dispersion in various media. utm.my This is critical for applications in areas such as nanocomposites, catalysis, and nanomedicine, where the performance of nanoparticles is highly dependent on their dispersion state.
The following table summarizes potential research avenues in this interdisciplinary space:
| Field | Potential Role of this compound | Example Application |
| Polymer Science | Functional additive in stimuli-responsive hydrogels. | Controlled release of active ingredients in response to external triggers. |
| Nanotechnology | Surface ligand for functionalizing quantum dots. | Enhancing the stability and biocompatibility of quantum dots for bioimaging. |
Emerging Research Challenges and Open Questions
Despite the promising potential, several research challenges and open questions need to be addressed to fully realize the advanced applications of this compound.
A primary challenge lies in the limited understanding of the fundamental interactions between this compound and other components in complex formulations. Detailed studies on its adsorption kinetics, interfacial behavior, and self-assembly in various systems are needed.
Key open questions for future research include:
What is the precise mechanism by which this compound stabilizes non-traditional emulsions like Pickering emulsions?
How does the molecular architecture of this compound influence the macroscopic rheological properties of structured fluids?
Can this compound be incorporated into biomimetic systems to create surfaces with tailored biological interactions?
What are the structure-property relationships when this compound is integrated into polymer matrices or used to functionalize nanoparticles?
What are the long-term stability and environmental impact of formulations containing this compound in these advanced applications?
Answering these questions through rigorous experimental and computational studies will be crucial for unlocking the full potential of this compound in advanced materials and technologies.
Development of Sustainable Synthesis Routes
The traditional synthesis of ethers, including long-chain variants like this compound, often relies on methods that can be energy-intensive and may utilize hazardous reagents. The Williamson ether synthesis, a classic route, for example, typically involves strong bases and alkyl halides. In response to growing environmental awareness, research is increasingly focused on developing "green" or sustainable synthesis pathways that minimize waste, reduce energy consumption, and utilize renewable feedstocks. doaj.org
Catalytic Approaches: Heterogeneous catalysis is a significant area of development, offering advantages like catalyst recyclability and simplified product purification. doaj.org For the synthesis of long-chain ethers, solid acid catalysts such as zeolites and acid-activated clays are being explored. These materials can facilitate the dehydration of alcohols to form ethers under controlled conditions. The key challenge lies in optimizing catalyst structure and reaction parameters to favor etherification over competing reactions, such as alkene formation, especially when dealing with long-chain fatty alcohols. nih.gov Research into catalysts like calcium hydroxyapatite has shown promise for the conversion of biomass-derived alcohols into distillate-range ethers, a process that could be adapted for cosmetic ingredients. researchgate.net
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, represents a highly specific and environmentally benign route for ether synthesis. mdpi.comrsc.orgibm.com While the natural role of many enzymes is esterification or hydrolysis, certain enzymes can be leveraged for etherification under non-aqueous conditions or in solvent-free systems. mdpi.comresearchgate.net The advantage of enzymatic synthesis lies in its high chemo- and regioselectivity, which can lead to purer products and reduce the need for extensive downstream processing. mdpi.com Research is ongoing to discover or engineer enzymes with enhanced stability and activity for synthesizing complex molecules like this compound from bio-based precursors like hydroxystearic acid and cetyl alcohol derivatives. mdpi.comrsc.org
Table 1: Comparison of Synthesis Routes for Long-Chain Ethers
| Synthesis Route | Key Advantages | Key Research Challenges |
| Heterogeneous Catalysis | Catalyst is reusable, simplified purification, potential for continuous processes. | Achieving high selectivity for etherification vs. dehydration, catalyst deactivation over time. |
| Enzymatic Synthesis | High specificity and selectivity, mild reaction conditions, environmentally friendly (water as a byproduct). | Enzyme cost and stability, slower reaction rates, optimization for non-natural substrates. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Scale-up challenges, ensuring uniform heating in large batches. |
Understanding Long-Term Environmental Impact and Degradation Pathways
As a component of rinse-off cosmetic products, this compound is expected to enter aquatic environments through wastewater treatment systems. Understanding its long-term environmental fate—persistence, bioaccumulation, and toxicity (PBT)—is crucial for a comprehensive environmental risk assessment. bohrium.com While specific long-term data on this compound is limited, its environmental behavior can be inferred from studies on similar long-chain alkyl ethers and non-ionic surfactants.
Biodegradation: The primary mechanism for the removal of organic chemicals from the environment is biodegradation by microorganisms. doaj.org For non-ionic surfactants with long alkyl chains, the typical degradation pathway begins with the enzymatic oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by stepwise shortening of the chain (β-oxidation). doaj.org The ether linkage itself can be cleaved by specific etherase enzymes produced by various bacteria, such as strains of Rhodococcus. mdpi.comrsc.org
The rate and extent of biodegradation are influenced by several factors:
Chain Length: Longer alkyl chains can sometimes exhibit slower degradation rates due to lower water solubility and bioavailability. researchmap.jp
Branching: While this compound is derived from largely linear alcohols, significant branching in other surfactants can hinder microbial degradation.
Environmental Conditions: Factors such as temperature, pH, oxygen availability (aerobic vs. anaerobic), and the presence of acclimated microbial populations significantly impact degradation kinetics.
Environmental Fate and Ecotoxicity: The high molecular weight and predicted low water solubility of this compound suggest it will likely adsorb to organic matter in soil and sediment if released into the environment. This partitioning behavior affects its bioavailability and the potential for degradation.
Ecotoxicity studies on analogous long-chain surfactants are used to predict potential impacts on aquatic organisms. The risk is determined by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). rsc.org For surfactants, toxicity is often related to their surface-active properties, which can disrupt cell membranes of aquatic organisms. researchgate.net However, non-ionic surfactants are generally considered to have relatively low toxicity compared to other surfactant classes. microtrac.comacs.orgresearchgate.net
Table 2: Key Factors in the Environmental Assessment of Long-Chain Ether Surfactants
| Parameter | Description | Relevance to this compound |
| Primary Biodegradation | The initial alteration of the parent molecule, leading to a loss of its surfactant properties. doaj.org | The initial cleavage of the ether bond or oxidation of the alkyl chains would eliminate its function as an emulsifier. |
| Ultimate Biodegradation | The complete breakdown of the molecule into carbon dioxide, water, and mineral salts. doaj.org | This is the ideal environmental outcome, indicating full removal from the ecosystem. |
| Adsorption Coefficient (Koc) | A measure of a chemical's tendency to bind to soil and sediment organic carbon. | A high Koc value is expected, indicating it would likely be found in sludge and sediment rather than in the water column. |
| Aquatic Toxicity (EC50/LC50) | The concentration at which 50% of a test population of organisms shows an adverse effect (EC50) or mortality (LC50). | Data from structurally similar long-chain ethers are used to estimate the potential risk to algae, daphnia, and fish. |
Multi-Scale Modeling and Experimental Validation of Complex Systems
The performance of this compound in a cosmetic formulation is governed by complex interactions at multiple scales, from the molecular arrangement at oil-water interfaces to the macroscopic stability of the final emulsion. microtrac.com Multi-scale modeling and computational simulations are emerging as powerful tools to predict and understand this behavior, reducing the need for extensive and time-consuming empirical testing. doaj.orgmdpi.commdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations: At the smallest scale, MD simulations can model the behavior of individual this compound molecules. These simulations track the movements and interactions of atoms over time, providing insights into:
Interfacial Adsorption: How surfactant molecules arrange themselves at the oil-water interface to reduce interfacial tension. researchgate.netacs.org
Micelle Formation: The self-assembly of surfactant molecules into micelles above a certain concentration (the critical micelle concentration, or CMC). acs.org
Interaction with Other Ingredients: How the surfactant interacts with polymers, active ingredients, and other components in the formulation. researchmap.jpresearchgate.netelsevierpure.comacs.org
Coarse-Grained (CG) Modeling: While MD simulations provide high-resolution detail, they are computationally expensive for large systems. Coarse-grained modeling simplifies the system by grouping atoms into larger "beads." This approach allows for the simulation of larger systems over longer timescales, making it suitable for studying mesoscale phenomena like:
Emulsion Droplet Stability: Predicting how droplets coalesce or flocculate over time.
Phase Behavior: Modeling the formation of different structures, such as lamellar or hexagonal phases, at high surfactant concentrations. nih.govrsc.org
Formulation Rheology: Simulating how the arrangement of droplets and surfactant structures influences the viscosity and flow properties of the final product.
Predictive Modeling and AI: More recently, artificial intelligence (AI) and machine learning (ML) are being used to develop predictive models for formulation stability and performance. doaj.orgmdpi.comresearchgate.net By training algorithms on large datasets of formulation compositions and their measured properties (e.g., stability, particle size, viscosity), these models can predict the outcomes for new, untested formulations. mdpi.com This data-driven approach can significantly accelerate the development process by identifying promising formulations and flagging potential stability issues early on. mdpi.comresearchgate.net
Experimental Validation: A crucial component of any modeling approach is experimental validation. The predictions from computational models must be compared against real-world measurements. Techniques used for validation include:
Interfacial Tensiometry: Measures the reduction in surface tension to validate MD simulation parameters.
Dynamic Light Scattering (DLS): Measures particle size and distribution in an emulsion, used to validate CG models of droplet stability. researchgate.netibm.com
Rheology: Measures the flow behavior of the formulation, providing data to validate predictions of viscosity and texture.
Accelerated Stability Testing: Involves storing samples at elevated temperatures to assess long-term stability, which can be correlated with model predictions. microtrac.com
Q & A
Basic: What are the established protocols for synthesizing Hydroxystearyl cetyl ether with controlled ethoxylation degrees?
Methodological Answer:
Synthesis involves ethoxylation of hydroxystearyl alcohol (a C16-C18 fatty alcohol derivative) using ethylene oxide under controlled catalysis (e.g., alkaline conditions). Key steps:
- Purification: Remove unreacted alcohol via solvent extraction or column chromatography.
- Ethoxylation Control: Adjust reaction time, temperature, and ethylene oxide stoichiometry to achieve target ethoxylation (e.g., 10–25 EO units, as seen in Brij® analogs like Brij-56 or Brij-58 ).
- Characterization: Confirm ethoxylation degree using H NMR (integration of ethylene oxide vs. alkyl chain signals) or MALDI-TOF .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structural integrity?
Methodological Answer:
- NMR Spectroscopy: H NMR identifies ethoxylation patterns (δ 3.5–3.7 ppm for ethylene oxide protons) and hydroxystearyl moiety (δ 0.8–1.5 ppm for alkyl chain) .
- FTIR: Peaks at ~1100 cm (C–O–C ether stretch) and ~3400 cm (hydroxyl group) confirm ether linkage and terminal OH .
- HPLC-MS: Reverse-phase chromatography (C18 column) with evaporative light scattering detection (ELSD) separates ethoxylated homologs; MS quantifies EO distribution .
Advanced: How can researchers resolve discrepancies in reported critical micelle concentration (CMC) values for this compound across different studies?
Methodological Answer:
Discrepancies arise from variations in:
- Purity: Residual unreacted alcohol lowers CMC. Use preparative HPLC to isolate pure fractions .
- Temperature: CMC decreases with temperature. Standardize measurements at 25°C ± 1°C .
- Methodology: Compare data from conductivity (sensitive to ionic impurities) vs. pyrene fluorescence (specific to hydrophobic domains). Cross-validate using isothermal titration calorimetry (ITC) .
Advanced: What methodological considerations are crucial when integrating this compound into lipid-based drug delivery systems to enhance bioavailability?
Methodological Answer:
- HLB Matching: Target HLB 12–16 for oil-in-water emulsions. Adjust EO units (e.g., Brij-56 has HLB 12.9; Brij-58, HLB 15.7) .
- Compatibility Screening: Use phase diagrams to assess stability with oils (e.g., IPM, triacetin) and APIs. Monitor particle size via dynamic light scattering (DLS) .
- Drug Release Kinetics: Conduct dialysis-based release studies under sink conditions, comparing with non-ethoxylated surfactants .
Advanced: How should researchers design experiments to investigate the impact of ethoxylation degree on this compound's thermoresponsive behavior?
Methodological Answer:
- Systematic Variation: Synthesize homologs with EO = 10, 15, 20, 25.
- Thermal Analysis: Use differential scanning calorimetry (DSC) to measure cloud points (phase separation temperatures). Higher EO increases hydrophilicity, raising cloud points .
- Dynamic Rheology: Compare viscosity-temperature profiles to identify gelation thresholds. Correlate with EO-driven hydration changes .
Advanced: How can contradictory data on this compound's solubility in polar vs. nonpolar solvents be reconciled?
Methodological Answer:
- Solvent Polarity Indexing: Test solubility in solvents with defined Hansen parameters (e.g., water, ethanol, hexane). Ethoxylation >15 EO units enhances water solubility .
- Ternary Phase Studies: Map solubility in mixed solvents (e.g., water/ethanol/octanol) to identify co-solvency effects .
- Molecular Dynamics (MD) Simulations: Model surfactant-solvent interactions to predict solubility thresholds .
Basic: What are the best practices for ensuring reproducibility in this compound-based emulsion formulations?
Methodological Answer:
- Standardized Protocols: Document mixing speed, temperature, and homogenization time (e.g., 10,000 rpm for 5 min at 60°C) .
- QC Metrics: Measure zeta potential (±20–30 mV for stability) and polydispersity index (<0.3) via DLS .
- Batch Records: Include raw material certificates (e.g., hydroxystearyl alcohol purity ≥98%) and EO content verification .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound's membrane permeabilization studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC and cooperativity coefficients .
- ANOVA with Post Hoc Tests: Compare permeabilization efficiency across EO variants (e.g., Brij-52 vs. Brij-58) .
- Error Propagation Analysis: Account for uncertainties in surfactant concentration and cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
